Allocolchicin

Description

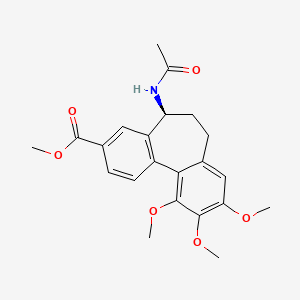

Structure

2D Structure

3D Structure

Properties

CAS No. |

641-28-1 |

|---|---|

Molecular Formula |

C22H25NO6 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

methyl (8S)-8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylate |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24)/t17-/m0/s1 |

InChI Key |

NMKUAEKKJQYLHK-KRWDZBQOSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC |

Synonyms |

allocolchicine methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations in Allocolchicine Chemistry

Semisynthetic Routes and Derivatization from Natural Precursors

The synthesis of allocolchicine (B1217306) and its analogues often leverages the structural complexity of naturally occurring colchicine (B1669291) or its precursors, employing semisynthetic strategies to introduce specific modifications. These approaches aim to fine-tune the molecule's interaction with tubulin, potentially enhancing efficacy and reducing toxicity.

One common strategy involves the regioselective modification of the colchicine scaffold. For instance, demethylation reactions at specific positions, such as the C10 methoxy (B1213986) group, can yield intermediates like colchiceine, which can then be further derivatized ontosight.aigoogle.com. Similarly, modifications at the C7 position, often involving the acetamide (B32628) group, or substitutions at the C4 position of the aromatic A ring have been explored nih.govqu.edu.qanih.govqu.edu.qa. These derivatizations can include the introduction of halogens, amide or sulfonamide functionalities, or even the replacement of entire ring systems, such as the indole-based congeners nih.govresearchgate.netnih.govnih.gov.

While direct semisynthesis from natural precursors to allocolchicine is less detailed, the modification of natural colchicine is a prominent theme. For example, the conversion of colchicoside, another natural product, into 3-O-demethylcolchicine, followed by methylation, represents a route to colchicine itself and potentially its derivatives google.com. The synthesis of analogues like N-acetylcolchinol methyl ether (NCME), an allocolchicinoid, also builds upon the structural framework of colchicine acs.org.

Table 1: Examples of Semisynthetic Modifications and Derivative Classes

| Natural Precursor/Lead Structure | Type of Modification | Resulting Derivative Class/Example | Key Reference(s) |

| Colchicine | Demethylation (e.g., C10), Substitution at C7, C4 | Colchiceine, N-acetylcolchinol methyl ether (NCME), 4-substituted derivatives | ontosight.aigoogle.comacs.org |

| Colchicine | Introduction of sulfur (thiocolchicine derivatives) | Thiocolchicine derivatives | ontosight.ainih.govnih.gov |

| Colchicine | Ring C modification (e.g., indole, pyridine (B92270) incorporation) | Indole-based congeners, Pyridine C-ring analogues | researchgate.netnih.govacs.org |

| Colchicoside | Enzymatic conversion to 3-O-demethylcolchicine, then methylation | Colchicine (and potential derivatives) | google.com |

Asymmetric Synthesis and Stereochemical Control in Allocolchicine Analogues

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules like allocolchicine analogues, as different stereoisomers can exhibit vastly different pharmacological properties. Significant efforts have been dedicated to developing enantioselective synthetic routes.

One notable approach involves the construction of the complex tricyclic core of colchicinoids using strategies that inherently control stereochemistry. For instance, Rh-catalyzed intramolecular [3+2]-cycloadditions of α-diazoketones have been employed to generate key oxatetracyclic intermediates, leading to enantioselective access to colchicine and its analogues acs.org. Another strategy utilizes an intramolecular oxidopyrylium-mediated [5+2] cycloaddition reaction, which has proven effective in establishing the challenging tricyclic 6-7-7 core with high enantioselectivity (>99% ee) acs.orgacs.orgrsc.org.

Other methods for achieving asymmetric synthesis include:

Aldol (B89426) Condensation and Asymmetric Reductive Amination: This approach involves constructing the carbon framework via aldol condensation, followed by the stereoselective introduction of the chiral amine intermediate using chiral tert-butanesulfinamide sioc-journal.cnnih.gov.

Atropo-diastereoselective Suzuki Coupling: For analogues featuring axially chiral biaryl systems, atropo-diastereoselective Suzuki coupling, often employing specific phosphine (B1218219) ligands, has been utilized to transfer stereochemical information to the biaryl axis, followed by stereoselective cyclizations nih.gov.

Electrochemical Methods: Greener, step-economical electrochemical approaches have also been developed for the asymmetric synthesis of colchicine derivatives, such as N-acetylcolchinol, achieving high enantiomeric ratios (er) rsc.org.

Table 2: Key Asymmetric Synthesis Strategies for Colchicine Analogues

| Synthetic Strategy | Key Reaction/Catalyst | Reported Stereoselectivity (ee/er) | Key Intermediate/Feature | Reference(s) |

| Oxidopyrylium-Mediated [5+2] Cycloaddition | Intramolecular cycloaddition | >99% ee | Tricyclic 6-7-7 core | acs.orgacs.orgrsc.org |

| Aldol Condensation & Asymmetric Reductive Amination | tert-butanesulfinamide | High ee | Chiral amine intermediates | sioc-journal.cnnih.gov |

| Rh-Catalyzed Intramolecular [3+2]-Cycloaddition | α-diazoketone cycloaddition | Enantioselective | Oxatetracyclic intermediate | acs.org |

| Atropo-diastereoselective Suzuki Coupling | Biaryl Suzuki coupling with chiral phosphine ligands | >94% ee | Axially chiral biaryl system | nih.gov |

| Electrochemical Asymmetric Synthesis | Electrochemical reduction/oxidation | 99.5:0.5 er | Step-economical pathway, replacement of hazardous reagents | rsc.org |

Computational and Retrosynthetic Design in Allocolchicine Synthesis

Computational chemistry and retrosynthetic analysis play crucial roles in modern drug discovery and synthesis, enabling the rational design of novel compounds and efficient synthetic pathways. For allocolchicine analogues, these methods are employed to understand structure-activity relationships (SAR), predict binding affinities, and plan complex synthetic routes.

Computational Design and Molecular Docking: Molecular docking studies are extensively used to investigate the interaction of synthesized colchicine derivatives with tubulin, particularly at the colchicine-binding site (CBS). By simulating the binding of various analogues to β-tubulin isotypes, researchers can identify key molecular interactions, predict binding energies, and correlate these predictions with experimentally determined cytotoxicity (IC50 values) nih.govfrontiersin.orgresearchgate.nettandfonline.commdpi.com. This approach helps in the rational design of compounds with improved affinity and selectivity, potentially targeting specific tubulin isotypes overexpressed in cancer cells frontiersin.orgresearchgate.net. For example, studies have explored modifications to enhance binding to βIII-tubulin, an isotype implicated in cancer progression frontiersin.orgresearchgate.net.

Retrosynthetic Analysis: Retrosynthetic analysis provides a systematic way to deconstruct complex target molecules into simpler, readily available starting materials. For allocolchicine and its analogues, retrosynthetic strategies are employed to devise convergent and efficient synthetic routes. For instance, the synthesis of allocolchicine analogues using cobalt-catalyzed alkyne [2+2+2]-cyclotrimerization relies on the retrosynthetic planning of a suitable diyne precursor acs.orgsioc-journal.cnacs.org. Similarly, planning routes that incorporate key transformations like intramolecular cycloadditions or oxidative couplings is guided by retrosynthetic logic acs.orgacs.orgrsc.org.

Molecular and Cellular Mechanisms of Action in Allocolchicine Research

Tubulin Binding and Microtubule Dynamics Modulation Research

The primary mechanism of action for Allocolchicine (B1217306) involves its interaction with tubulin, the protein subunit that polymerizes to form microtubules.

Inhibition of Tubulin Polymerization and Microtubule Assembly

Allocolchicine has been demonstrated to inhibit the polymerization of tubulin, thereby preventing the formation of microtubules rsc.orgrsc.orgscispace.comresearchgate.netacs.orgrupress.orgnih.gov. This inhibition occurs by binding to tubulin dimers, which are the building blocks of microtubules. The binding of Allocolchicine to tubulin disrupts the dynamic equilibrium between tubulin assembly and disassembly, leading to a net depolymerization or a failure to assemble new microtubules acs.orgnih.gov. Research indicates that Allocolchicine can inhibit tubulin assembly in a concentration-dependent manner, similar to colchicine (B1669291) researchgate.netacs.orgrupress.org. For example, studies have shown that Allocolchicine inhibits the assembly of microtubules with a low-micromolar affinity, comparable to that reported for bovine brain tubulin rupress.org.

Interaction with the Colchicine Binding Site on Tubulin

Allocolchicine binds specifically to the colchicine-binding site (CBS) on β-tubulin, which is located at the interface between α- and β-tubulin subunits within the αβ-tubulin heterodimer nih.govnih.govmdpi.comfrontiersin.orgnih.govpnas.orgresearchgate.net. This binding is competitive with colchicine and other known ligands of the CBS nih.govnih.govresearchgate.netnih.govhahnlab.com. Spectroscopic studies, particularly fluorescence titration, have confirmed the binding of Allocolchicine to tubulin, showing a significant enhancement of its fluorescence upon binding, which can be mimicked by a general hydrophobic environment rupress.orgnih.gov. Kinetic experiments suggest that while Allocolchicine binds to tubulin, its association parameters are similar to colchicine, with a notable activation energy for the binding reaction nih.gov.

Effects on Mitotic Spindle Formation and Cell Cycle Progression Research

The inhibition of tubulin polymerization by Allocolchicine directly impacts the formation and function of the mitotic spindle, a critical structure required for chromosome segregation during cell division rsc.orgscispace.comacs.orgnih.gov. By preventing microtubule assembly, Allocolchicine disrupts the proper formation of the mitotic spindle. This leads to a blockage of cell cycle progression, typically at the G2/M phase transition, also known as the metaphase-anaphase transition rsc.orgscispace.comresearchgate.netjournalagent.comresearchgate.netnih.gov. Cells arrested in mitosis due to spindle dysfunction are unable to proceed through cell division, ultimately triggering cell death pathways.

Cell Line-Specific Mechanistic Investigations (in vitro studies)

Research employing various cancer cell lines has elucidated the specific cellular responses to Allocolchicine and its analogues. For instance, indole-based allocolchicine congeners have shown potent anti-proliferative and apoptosis-inducing activity towards lymphoma cells rsc.orgrsc.org. Studies on other allocolchicine derivatives, such as NSC 51046 and Green 1, have revealed differential mechanisms. NSC 51046 induced non-selective apoptosis in both cancer cells and normal fibroblasts, while Green 1 exhibited a different mechanism, modestly inducing pro-death autophagy and increased reactive oxygen species (ROS) production, with no apparent effect on tubulin polymerization plos.orgnih.gov. This suggests that structural modifications to the allocolchicine scaffold can lead to distinct molecular targets and cellular outcomes plos.orgnih.gov.

Mechanisms of Apoptosis Induction

Disruption of microtubule dynamics and mitotic spindle formation by Allocolchicine ultimately leads to programmed cell death, or apoptosis rsc.orgscispace.comnih.govresearchgate.netjournalagent.comwikipedia.orgnih.govthermofisher.com. When cells are arrested in mitosis, the cell cycle checkpoints are activated. If the damage is irreparable, these checkpoints can initiate apoptotic signaling cascades. While the precise downstream apoptotic pathways activated by Allocolchicine are still under investigation, it is understood that mitotic arrest can trigger the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to caspase activation and subsequent cellular dismantling wikipedia.orgnih.govthermofisher.com. Some studies suggest that Allocolchicine derivatives can also induce other forms of cell death, such as autophagy plos.orgnih.gov.

Investigations into Alternative Molecular Targets and Cellular Pathways

While the primary target of Allocolchicine is tubulin, ongoing research explores potential alternative molecular targets or secondary effects on cellular pathways. For example, some studies have investigated the impact of colchicine and its analogues on signaling pathways involved in cell proliferation, migration, and survival, such as matrix metalloproteinases (MMPs) researchgate.netjournalagent.comnih.gov. Additionally, the role of reactive oxygen species (ROS) in the cellular effects of certain Allocolchicine derivatives is being explored plos.orgnih.gov. Research into the binding of Allocolchicine to different tubulin isotypes, such as chicken erythrocyte tubulin (CeTb), has also revealed variations in affinity and interactions, suggesting that the cellular context can influence the compound's activity nih.govfrontiersin.org.

Reactive Oxygen Species (ROS) Production Research

Reactive Oxygen Species (ROS) are molecules produced by normal metabolic processes, but their overproduction can lead to oxidative stress and cellular damage. Research has indicated that specific allocolchicine derivatives can modulate ROS levels within cells. For instance, (S)-3,8,9,10-tetramethoxyallocolchicine, also referred to as Green 1, has been shown to induce a substantial increase in ROS production within mitochondria of pancreatic cancer cells nih.govplos.orgmdpi.comsemanticscholar.org. This heightened ROS generation is a critical observation, as it suggests a potential role for these compounds in inducing cellular stress pathways that can lead to cell death. Further investigations have identified that other allocolchicine derivatives, such as compound 3c, also induce ROS production, which in turn can lead to autophagy in cancer cells mdpi.com.

Structure Activity Relationship Sar Studies and Analogue Design in Allocolchicine Research

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of allocolchicinoids is intricately linked to their three-ring structure, consisting of the A-ring (trimethoxyphenyl), the seven-membered B-ring, and the C-ring (a benzene (B151609) ring in allocolchicine (B1217306), as opposed to the tropolone (B20159) ring in colchicine). Systematic modifications of these rings have provided significant insights into their respective roles in tubulin binding and cytotoxicity.

Research has established that the trimethoxyphenyl A-ring and the C-ring are the minimal structural features necessary for high-affinity binding to tubulin. nih.gov The 3,4,5-trimethoxyphenyl group on the A-ring is considered particularly crucial for the interaction with tubulin as well as for antiproliferative effects. mdpi.com Modifications to this ring are generally detrimental to activity.

The B-ring and its N-acetyl group, while not as critical as the A and C rings, play a significant role in orienting the A and C rings correctly within the colchicine (B1669291) binding site on tubulin. nih.gov Analogues with modifications at the C-7 position of the B-ring have been synthesized, showing that cytotoxicity and the ability to cluster tubulin are highly sensitive to the length of linkers attached at this position. mdpi.com For instance, the introduction of a bulky, non-aromatic hydrophobic moiety at C-7 was found to be important for inducing tubulin clustering. mdpi.com

Modifications of the C-ring have also been extensively explored. Studies on allocolchicinoids, which possess a 6-7-6 carbocyclic framework instead of the 6-7-7 system of colchicine, have shown that this structural change can lead to good activity with potentially reduced toxicity. acs.orgnih.gov Various substituents at the C(9) and/or C(10) positions of the C-ring have been introduced to probe their effect on activity. nih.gov

The following table summarizes the general impact of modifications on different rings of the allocolchicinoid scaffold.

| Ring | Modification | Impact on Biological Activity |

| A-Ring | Alteration of the 3,4,5-trimethoxy substitution pattern | Generally leads to a significant loss of activity. mdpi.com |

| B-Ring | Modification of the N-acetyl group at C-7 | Can modulate activity; acylation of the nitrogen is favored for potency. nih.gov |

| Introduction of bulky hydrophobic groups at C-7 | Can induce tubulin clustering in addition to depolymerization. mdpi.com | |

| Expansion to an eight-membered ring | Synthesized and tested for antimitotic activity. bohrium.com | |

| C-Ring | Replacement of the tropolone ring (colchicine) with a benzene ring (allocolchicine) | Can maintain potent activity, often with reduced toxicity. acs.orgnih.gov |

| Introduction of substituents at C(9) and C(10) | Activity is sensitive to the size and nature of the substituent. nih.gov |

Impact of Ring System Modifications and Substituent Effects

Delving deeper into the structural modifications, the specific changes to the ring systems and the effects of various substituents have been a major focus of allocolchicinoid research.

B-Ring Modifications: The seven-membered B-ring is a key structural element. Its conformation influences the relative orientation of the A and C rings. Two new series of allocolchicinoids with modified seven-membered B-rings, specifically oxepine and azepine structures, have been designed and synthesized. nih.gov While these modifications were intended to mimic potent lead structures, the resulting N-acetyl colchinol-O-methylether (NCME) variants only showed moderate inhibition of tubulin assembly. nih.gov In contrast, another series derived from desacetyl allocolchicine, featuring pyrazole (B372694), isoxazole (B147169), or pyrimidine (B1678525) heterocycles annulated to the B-ring, proved to be highly potent antimicrotubule agents. nih.gov This highlights that while the B-ring can be modified, the nature of the modification is critical for retaining high potency.

C-Ring Modifications and Substituent Effects: The transition from the tropolone C-ring of colchicine to the phenyl C-ring of allocolchicine is a significant modification. This change from a 6-7-7 to a 6-7-6 ring system is well-tolerated and forms the basis of the allocolchicinoid class. acs.orgnih.gov This modification has been a key strategy in developing analogues with potentially more favorable pharmacological profiles. acs.org

Further functionalization of the C-ring has yielded important SAR data. A total synthesis approach using a cobalt-catalyzed alkyne [2 + 2 + 2]-cyclotrimerization has enabled the creation of a variety of C-ring-modified allocolchicinoids with diverse functionalities at the C(9) and/or C(10) positions. acs.orgnih.gov Studies involving the introduction of ether derivatives at these positions revealed that the bulkiness of the substituent is a critical factor. nih.gov Derivatives with smaller substituents, such as a crotyl group, exhibited the highest anticancer potency, with activity comparable to colchicine at the nanomolar level. nih.gov Conversely, increasing the bulkiness of the terminal substituent generally leads to a marked decrease in anticancer potency. nih.gov

The position of the substituent also matters. For smaller ether derivatives, substitution at the C(9) position was generally more beneficial for activity than at the C(10) position. nih.gov This suggests that the C-ring interacts with a specific region of the tubulin binding pocket where steric hindrance is a limiting factor.

| Compound Series | Modification | Key Finding |

| NCME-type | B-Ring: Oxepine/Azepine structures | Moderate inhibition of tubulin assembly. nih.gov |

| Allocolchicine-type | B-Ring: Annulated heterocycles (pyrazole, isoxazole, etc.) | Highly potent antimicrotubule agents. nih.gov |

| Allocolchicinoids | C-Ring: Ether derivatives at C(9)/C(10) | Smaller substituents enhance potency; C(9) substitution is often favored. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling have become indispensable tools in the rational design of novel allocolchicinoids. nih.govmdpi.com These methods translate the relationship between chemical structure and biological activity into mathematical models, allowing for the prediction of the activity of new compounds and providing insights into their mechanism of action at the molecular level. wikipedia.orglongdom.org

QSAR studies on colchicinoids have revealed important physicochemical parameters that govern their antitumor potency. For example, a QSAR analysis of colchicine and its analogues against P388 lymphocytic leukemia demonstrated a parabolic dependence of antitumor potency on the partition coefficient (log P), with an optimal log P of 1.17. nih.gov This indicates that lipophilicity is a key factor, but that excessively high or low lipophilicity is detrimental to activity. The same study also quantified that acylation of an amino nitrogen on the B-ring enhances potency. nih.gov

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been used to model the interaction between allocolchicinoids and the colchicine binding site on tubulin. nih.govnih.govmdpi.com These studies help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, molecular modeling has been used to understand the differential binding affinities of colchicine analogues for various tubulin isotypes, which can be crucial for overcoming drug resistance. plos.org

These computational methods can predict the binding free energies of novel compounds, helping to prioritize which analogues should be synthesized and tested experimentally. mdpi.comnih.gov By simulating the dissociation of a compound from tubulin, researchers can estimate its binding affinity. nih.gov Such computational screening, combined with SAR data, provides a powerful platform for discovering novel and potent tubulin inhibitors that bind to the colchicine site. mdpi.comresearchgate.net

Design Principles for Enhanced Selectivity and Potency in Allocolchicinoids

The cumulative knowledge from SAR, QSAR, and computational studies has led to the formulation of several key design principles for creating allocolchicinoids with enhanced potency and selectivity.

Preservation of the A-Ring Pharmacophore : The 3,4,5-trimethoxyphenyl A-ring is essential for high-affinity binding and should generally be conserved. Modifications to this ring are highly likely to reduce activity. mdpi.com

Optimization of the B-Ring Substituent : The C-7 acetamido group on the B-ring is important but can be replaced with other groups to fine-tune activity. For example, incorporating aryl-substituted fragments can improve affinity and help overcome multidrug resistance. mdpi.com The goal is to optimize the substituent's size, shape, and electronic properties to improve interactions within the binding pocket.

Strategic C-Ring Functionalization : The 6-7-6 allocolchicinoid core is a proven template for potent analogues. acs.orgnih.gov Introducing small, non-bulky substituents, particularly at the C(9) position of the C-ring, can significantly enhance potency. nih.gov This strategy allows for fine-tuning of steric and electronic properties to maximize complementarity with the tubulin binding site.

Modulating Physicochemical Properties : As indicated by QSAR studies, properties like lipophilicity (log P) must be optimized. nih.gov The design of new analogues should aim for a balance that allows for good membrane permeability and solubility without compromising the binding affinity.

Introduction of Conformationally Restricted Linkers : Replacing flexible bonds with more rigid systems, such as a triazole ring, can lock the molecule in its biologically active cis-configuration, which can improve stability and potency. nih.gov

Prodrug and Bioisosteric Replacement Strategies : C-ring modifications that incorporate aliphatic and heterocyclic amines can be used for prodrug derivatization. mdpi.com This approach can help evade resistance mechanisms and improve target selectivity. Similarly, replacing certain moieties with bioisosteres can lead to compounds with improved metabolic stability and enhanced activity. acs.org

By integrating these principles, researchers can move beyond trial-and-error synthesis and rationally design novel allocolchicinoids with a higher probability of success as potent and selective anticancer agents.

Preclinical Pharmacological Investigations of Allocolchicine and Its Analogues Mechanistic Focus

In Vitro Cellular Activity Research

The in vitro cellular activity of allocolchicine (B1217306) and its derivatives has been extensively studied to understand their direct impact on cancer cells. These studies focus on their ability to inhibit proliferation, trigger apoptosis, and interfere with fundamental cellular processes like microtubule assembly.

Allocolchicine derivatives have demonstrated potent anti-proliferative activity across a range of cancer cell lines. Studies have shown that modifications to the core allocolchicine structure can lead to compounds with significant cytotoxic effects, often in the low nanomolar concentration range. For instance, indole-based allocolchicine congeners have exhibited potent anti-proliferative activity against lymphoma cells, with IC50 values in the low nanomolar range rsc.orgscispace.com. Similarly, C-7 methylene (B1212753) congeners with electron-withdrawing groups on the methylene fragment have shown substantial antiproliferative activity against cell lines such as COLO-357, BxPC-3, HaCaT, PANC-1, and A549 researchgate.netmdpi.com. The compound PT-100, a B-ring contracted colchicinoid, has displayed particularly high antiproliferative effects, with an IC50 below 3 nM against BJAB lymphoma cells and low nanomolar activity against HL-60 AML cells nih.govacs.org. While NSC 51046 demonstrated anti-proliferative effects, it was found to be non-selective, affecting both cancer cells and normal fibroblasts plos.orguwindsor.ca.

Table 1: Anti-proliferative Activity of Allocolchicine Derivatives in Model Systems

| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |

|---|---|---|---|---|

| Indole-based allocolchicine congeners (e.g., 5a-c) | BJAB | Lymphoma | Low nanomolar range | Potent activity observed rsc.orgscispace.com |

| C-7 methylene congeners (e.g., 8a-c, 9Z, 9E) | COLO-357, BxPC-3, HaCaT, PANC-1, A549 | Various | Not specified | Substantial activity; electron-withdrawing group important researchgate.netmdpi.com |

| PT-100 (7) | BJAB | Lymphoma | < 3 | High antiproliferative effect nih.govacs.org |

| PT-100 (7) | HL-60 | AML | Low nanomolar range | High antiproliferative effect nih.govacs.org |

| NSC 51046 | BxPC-3, PANC-1 | Pancreatic Cancer | Not specified | Induced apoptosis; non-selective plos.orguwindsor.ca |

A key mechanism by which allocolchicine derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. NSC 51046 has been shown to induce apoptotic morphology, characterized by cell blebbing, shrinkage, and condensed nuclei, in pancreatic cancer cells (BxPC-3, PANC-1) and also in normal human fibroblasts plos.orguwindsor.ca. This induction of apoptosis was further confirmed by Annexin V binding assays, which detect the externalization of phosphatidylserine (B164497), a marker of early apoptosis plos.org. Colchicine (B1669291) itself also induces apoptotic cell death, evidenced by nuclear fragmentation and phosphatidylserine externalization plos.org. Indole-based allocolchicine congeners have also demonstrated significant apoptosis-inducing activity in lymphoma cell lines rsc.orgscispace.com. The derivative ZD 6126 has been reported to cause apoptosis nih.govresearchgate.net, as has YCH337 oncotarget.com. PT-100 has shown high levels of apoptosis induction in HL-60 cells, with DNA fragmentation assays confirming this effect nih.govacs.org. Notably, the derivative Green 1, while reducing cell viability, did not exhibit apoptotic morphology; instead, it induced pro-death autophagy plos.orguwindsor.ca.

Table 2: Apoptosis Induction by Allocolchicine Derivatives in Model Systems

| Compound | Cell Line | Mechanism/Morphology | Assay/Observation |

|---|---|---|---|

| NSC 51046 | BxPC-3, PANC-1 | Apoptotic morphology (blebbing, shrinkage, condensed nuclei) | Hoechst 33342 staining plos.orguwindsor.ca |

| NSC 51046 | BxPC-3, PANC-1 | Phosphatidylserine externalization | Annexin V binding assay plos.org |

| Colchicine | Various | Apoptotic cell death (nuclear fragmentation, phosphatidylserine externalization) | General observation plos.org |

| Indole-based allocolchicine congeners | Lymphoma cells | Apoptosis-inducing activity | Observed rsc.orgscispace.com |

| ZD 6126 | Tumor endothelial cells | Apoptosis | Associated with cytoskeleton disruption nih.govresearchgate.net |

| YCH337 | HeLa cells | Apoptosis | Observed oncotarget.com |

| PT-100 (7) | HL-60 | High levels of apoptosis | DNA fragmentation assay nih.govacs.org |

A primary mechanism of action for colchicine and many of its analogues, including some allocolchicines, is the disruption of microtubule dynamics through inhibition of tubulin polymerization rsc.orgplos.orguwindsor.ca. Allocolchicine derivatives have been reported to exhibit enhanced activity in inhibiting tubulin polymerization compared to colchicine itself researchgate.net. Specifically, compound 5a and its structural isomers have been shown to inhibit the assembly of tubulin into microtubules in vitro rsc.org. YCH337 binds to the colchicine site on tubulin, thereby inhibiting polymerization and disrupting spindle assembly, a finding supported by cell-free assays and competitive binding studies with colchicine oncotarget.com. Similarly, DTA0100 has demonstrated the ability to prevent microtubule polymerization by targeting the colchicine-binding domain, as indicated by competition assays with the colchicine analogue MTC imrpress.com. Berberine, another compound investigated for its effects on microtubules, inhibits tubulin assembly and disrupts pre-formed microtubules, binding to a novel site on β-tubulin and altering tubulin conformation researchgate.net. In contrast, the allocolchicine derivative Green 1 does not appear to affect tubulin polymerization, suggesting it may act via a different molecular target plos.orguwindsor.ca.

Table 3: Effects on Microtubule Polymerization in Cell-Free Assays

| Compound | Target | Mechanism of Action | Assay/Observation |

|---|---|---|---|

| Allocolchicine/Colchicine | Tubulin | Inhibition of microtubule formation/polymerization | Key mechanism of action rsc.orgplos.orguwindsor.caresearchgate.net |

| Compound 5a, rac-3, rac-4 | Tubulin | Inhibition of tubulin assembly | Tubulin polymerization assay rsc.org |

| YCH337 | Tubulin | Binds to colchicine site, inhibits polymerization | Cell-free assay, competitive binding with colchicine oncotarget.com |

| DTA0100 | Tubulin | Targets colchicine-binding domain, prevents polymerization | Cell-free assay, competition with MTC imrpress.com |

| Berberine | Tubulin | Binds to a novel site, inhibits assembly, alters conformation | Cell-free assay, competition with colchicine, FRET, docking researchgate.net |

In Vivo Mechanistic Preclinical Models

To bridge the gap between in vitro observations and potential therapeutic applications, allocolchicine and its derivatives are evaluated in preclinical animal models. These studies aim to assess efficacy in a complex biological system and investigate the underlying mechanisms of action in vivo.

The derivative ZD 6126 has shown significant promise in in vivo preclinical models. In mouse models bearing various human tumors (lung, colorectal, prostate, ovarian, breast), ZD 6126 induced tumor cell necrosis nih.govresearchgate.net. Mechanistically, it was also found to disrupt the cytoskeleton of tumor endothelial cells nih.govresearchgate.net. Further studies in a murine tumor model (CaNT) demonstrated that ZD 6126 reduced vascular volume and induced tumor necrosis, suggesting an anti-angiogenic or vascular-disrupting effect acs.org. The derivative Green 1 was found to be well tolerated in mice uwindsor.ca. In studies involving Green 1, it was observed to increase reactive oxygen species (ROS) production in mitochondria isolated from pancreatic cancer cells, hinting at a potential mechanism of action plos.orguwindsor.ca.

Table 4: In Vivo Mechanistic Preclinical Models

| Model System | Tumor Type | Compound | Mechanistic Response | Reference |

|---|---|---|---|---|

| Mouse models | Lung (Calu-6), Colorectal (LoVo, HT-29), Prostate (PC-3), Ovarian (SKOV-3), Breast (MDA-MB-231) | ZD 6126 | Tumor cell necrosis; Disruption of tumor endothelial cell cytoskeleton | nih.govresearchgate.net |

| Murine tumor model (CaNT) | Not specified | ZD 6126 | Reduced vascular volume; Induced tumor necrosis | acs.org |

Biomarkers are essential tools in preclinical research, providing insights into the biological processes affected by a therapeutic agent and aiding in the assessment of efficacy and safety gd3services.comrti.org. While specific biomarkers directly linked to allocolchicine's primary mechanism (microtubule disruption) are implicitly studied through cell cycle analysis and tubulin binding assays, broader mechanistic investigations have identified potential indicators. For instance, the allocolchicine derivative Green 1 has been associated with increased reactive oxygen species (ROS) production in mitochondria of pancreatic cancer cells plos.orguwindsor.ca. Additionally, BNIP3 has been mentioned as a biomarker in relation to an unspecified allocolchicine derivative in U87 glioblastoma models scispace.com. The development and application of such biomarkers are crucial for a comprehensive understanding of allocolchicine's in vivo pharmacology.

Table 5: Biomarker Research in Preclinical Models

| Model System | Compound | Biomarker | Observed Effect / Role | Reference |

|---|---|---|---|---|

| Pancreatic cancer cells (Mitochondria) | Green 1 | Reactive Oxygen Species (ROS) | Increased production | plos.orguwindsor.ca |

Compound List:

Allocolchicine

Colchicine

ZD 6126

N-acetyl-O-methylcolchinol (NSC 51046 or NCME)

(S)-3,8,9,10-tetramethoxyallocolchicine (Green 1)

Paclitaxel (Control)

Paraquat (PQ) (Control)

YCH337

Vincristine (VCR) (Control/Comparison)

Vinblastine (VB)

Nocodazole

Podophyllotoxin

Taxol

Cytochalasin B

DTA0100

MTC (colchicine analog)

Berberine

PT-100

Analytical Methodologies and Characterization Techniques in Allocolchicine Research

The study of allocolchicine (B1217306), a potent antimitotic agent and structural isomer of colchicine (B1669291), relies on a suite of sophisticated analytical and bioanalytical techniques. These methods are crucial for confirming its chemical structure, ensuring purity, and understanding its mechanism of action, particularly its interaction with the protein tubulin.

Emerging Research Directions and Future Perspectives for Allocolchicine Compounds

Development of Novel Synthetic Routes and Methodologies

A significant focus in allocolchicine (B1217306) research is the development of efficient and modular synthetic routes that allow for the creation of diverse analogues. acs.org Traditional methods are often lengthy and lack the flexibility needed for extensive structure-activity relationship (SAR) studies. Modern synthetic chemistry is overcoming these hurdles through the development of novel catalytic systems and reaction cascades.

One of the most powerful strategies to emerge is the cobalt-catalyzed [2+2+2] alkyne cyclotrimerization . acs.orgacs.orgnih.govresearchgate.net This method has been successfully employed for the total synthesis of (±)-allocolchicine by constructing the central 6-7-6 tricyclic framework in a key step. acs.orgnih.gov A major advantage of this approach is its flexibility; by employing the cycloaddition at a late stage, chemists can introduce a wide variety of substituents onto the C-ring by simply changing the alkyne component in the reaction. acs.orgnih.govresearchgate.net This has enabled the synthesis of numerous C-ring-modified allocolchicinoids. nih.gov

Other innovative methodologies that have been developed include:

Diels-Alder Reaction/Aromatization: This classic strategy has been adapted for the construction of the C-ring of allocolchicinoids. acs.orgrsc.org

Enyne Ring-Closing Metathesis (RCM): Combined with a subsequent Diels-Alder reaction, this method provides another route to the core structure. nih.govrsc.org

Palladium-Catalyzed Intramolecular Direct Arylation: This has been used to effectively form the seven-membered B-ring of the allocolchicine scaffold. nih.govresearchgate.netrsc.org

Phosphorus-Centered Radical Cyclization: A recently developed method uses a 7-endo-trig cyclization initiated by a phosphorus-centered radical to construct the challenging seven-membered ring, offering a step-economical route to a range of phosphorylated dibenzocycloheptanones that are precursors to allocolchicinoids. rsc.org

Ziegler-Ullmann Reaction: This biaryl coupling reaction has been utilized to synthesize precursors for novel allocolchicinoids containing modified oxepine and azepine B-rings. nih.gov

These advanced synthetic strategies are crucial for generating libraries of allocolchicine derivatives, which are essential for identifying compounds with improved potency and for developing chemical probes to explore biological systems. acs.orgnih.gov

| Methodology | Key Transformation | Primary Application | Reference |

|---|---|---|---|

| Cobalt-Catalyzed [2+2+2] Cyclotrimerization | Construction of the tricyclic 6-7-6 framework from a diyne precursor. | Total synthesis of allocolchicine and diverse C-ring analogues. | acs.orgnih.govnih.gov |

| Diels-Alder Reaction/Aromatization | Formation and subsequent aromatization of the C-ring. | Synthesis of functionalized C-ring allocolchicinoids. | acs.orgrsc.org |

| Pd-Catalyzed Intramolecular Direct Arylation | Formation of the seven-membered B-ring. | An alternative strategy for constructing the core scaffold. | researchgate.netrsc.org |

| Phosphorus-Centered Radical Cyclization | 7-endo-trig cyclization to form the seven-membered B-ring. | Facile assembly of dibenzocycloheptanone precursors. | rsc.org |

| Ziegler-Ullmann Reaction | Biaryl coupling of aldehyde precursors. | Synthesis of precursors for modified B-ring structures (e.g., oxepine, azepine). | nih.gov |

Identification of New Molecular Targets and Signaling Pathways

The primary molecular target of allocolchicine is β-tubulin , a subunit of the microtubule cytoskeleton. nih.gov Like colchicine (B1669291), allocolchicine binds to the colchicine binding site on tubulin, which inhibits the polymerization of tubulin heterodimers into microtubules. nih.govnih.gov This disruption of microtubule dynamics is a potent antimitotic mechanism, as it prevents the formation of the mitotic spindle required for cell division, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Research has delved deeper into the specific mechanism of this interaction. Studies have shown that the binding of colchicinoids induces a local unfolding in the C-terminal region of β-tubulin. nih.gov This conformational change is believed to prevent the longitudinal contacts necessary for microtubule assembly. nih.gov The association constant for allocolchicine binding to tubulin is high, though slightly less than that of colchicine, confirming a strong interaction. nih.gov

While tubulin remains the principal target, emerging research is elucidating the downstream signaling pathways affected by the profound cytoskeletal disruption caused by allocolchicinoids. The functional integrity of microtubules is critical for numerous cellular processes beyond mitosis. Consequently, inhibition by allocolchicine has wider implications:

Anti-angiogenesis and Vascular Disruption: Microtubule dynamics are essential for endothelial cell migration and proliferation, which are key processes in the formation of new blood vessels (angiogenesis). mdpi.com Allocolchicine derivatives can disrupt this process, cutting off the blood supply to tumors.

Inflammatory Pathways: Colchicine is known to modulate inflammatory responses, and allocolchicinoids likely share some of these properties. The microtubule network is integral to activating inflammatory signaling complexes like the NLRP3 inflammasome and mediating pathways such as TNF-α-induced NF-κB signaling. frontiersin.org Disruption of this network can interfere with these pro-inflammatory signals.

Tubulin Homeostasis: Recent studies on colchicine have revealed its ability to interfere with the recycling of tubulin heterodimers by blocking the activity of tubulin cofactors such as TBCE and TBCB. frontiersin.org This suggests that allocolchicinoids may not only prevent the assembly of new microtubules but also disrupt the cellular pool of assembly-competent tubulin, adding another layer to their mechanism of action.

Future research will likely focus on identifying other potential off-target effects and further characterizing how the disruption of the microtubule network by allocolchicine perturbs specific signaling cascades in different cellular contexts.

Rational Design of Allocolchicine-Based Research Probes

The development of modular synthetic routes has been instrumental in the rational design of allocolchicine-based research probes. acs.orgrsc.org These probes are specifically engineered molecules that can be used as tools to investigate biological systems, such as mapping the colchicine binding site on tubulin or visualizing microtubule dynamics within cells.

The design of these probes often involves the strategic introduction of specific functional groups onto the allocolchicine scaffold. The flexibility of methods like the [2+2+2] cyclotrimerization allows for the incorporation of functionalities at the C(9) and C(10) positions of the C-ring. acs.orgresearchgate.net These positions can be modified to attach:

Reporter Groups: Fluorescent dyes can be attached to create probes that allow for the visualization of the molecule's distribution in cells and its binding to microtubules via fluorescence microscopy.

Affinity Labels: Photo-reactive groups can be incorporated to create probes that, upon light activation, form a permanent covalent bond with their target protein. This is a powerful technique for identifying binding partners and mapping the precise location of the binding site.

Bioconjugation Handles: Functional groups like azides or terminal alkynes can be introduced, allowing the allocolchicine probe to be linked to other molecules (e.g., biotin, other drugs) using highly efficient and specific "click chemistry" reactions. nih.gov

A key aspect of the rational design process is leveraging SAR data. For instance, the synthesis of tetracyclic allocolchicine derivatives, where heterocyclic rings like pyrazole (B372694) or isoxazole (B147169) are fused to the scaffold, has produced compounds with very high potency as antimicrotubule agents. nih.gov This demonstrates how structural modifications can be rationally designed to enhance the interaction with the target protein. By systematically altering the structure and observing the effect on biological activity, researchers can build models that guide the design of more effective probes and therapeutic agents. nih.gov

Challenges and Opportunities in Allocolchicine Research

The field of allocolchicine research is dynamic, presenting both significant challenges to overcome and exciting opportunities for future development.

Challenges:

Controlling Atropisomerism: Allocolchicinoids possess axial chirality due to hindered rotation around the biaryl bond, meaning they exist as a mixture of stable, non-superimposable rotational isomers (atropisomers). acs.orgnih.gov This conformational equilibrium can be influenced by the solvent and substituents, complicating synthesis, purification, and biological evaluation, as the different atropisomers may have different biological activities. nih.govresearchgate.net Developing synthetic methods that provide control over this isomerism is a key challenge. acs.org

Optimizing the Therapeutic Index: While allocolchicinoids are noted for having lower toxicity than colchicine, ensuring a wide therapeutic window remains a critical challenge in the development of any potent cytotoxic agent. acs.orgnih.govnih.gov Minimizing off-target effects and toxicity to healthy cells is paramount for clinical translation.

Overcoming Drug Resistance: As with other anticancer agents, the potential for cancer cells to develop resistance is a significant hurdle. nih.gov While colchicine binding site inhibitors may be effective in cells resistant to other antimitotic drugs, understanding and circumventing potential resistance mechanisms to allocolchicinoids themselves is an ongoing research area. nih.gov

Opportunities:

Improved Safety Profile: The inherent structural feature of the 6-7-6 tricyclic system in allocolchicine provides a crucial advantage over the 6-7-7 system of colchicine, offering potent tubulin-binding activity with reduced systemic toxicity. acs.orgnih.gov This presents a major opportunity to develop safer and more effective antimitotic drugs.

Modular and Diverse Synthesis: The advent of powerful and flexible synthetic methodologies allows for the creation of extensive libraries of allocolchicine analogues. acs.orgrsc.org This diversity-oriented synthesis enables a thorough exploration of the chemical space around the allocolchicine scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

Application of AI in Drug Design: The integration of artificial intelligence and computational modeling into the drug discovery process offers a transformative opportunity. wellcome.org AI algorithms can be used to predict the activity of novel allocolchicine structures, optimize designs for target binding, and identify derivatives with desirable drug-like properties, thereby accelerating the discovery of new clinical candidates.

Advanced Drug Delivery Systems: The challenges of solubility and systemic toxicity associated with potent compounds like allocolchicine can be addressed through advanced nanoformulations and drug delivery platforms. nih.govnih.gov Encapsulating allocolchicine derivatives in nanoparticles or developing them into prodrugs could enhance tumor targeting, improve bioavailability, and further widen the therapeutic window. nih.gov

Q & A

Q. How can researchers ethically justify this compound studies involving animal models?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analysis and prioritize non-mammalian models (e.g., Drosophila) for preliminary toxicity screening. Obtain IACUC approval and document adverse events transparently .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.